Acide 4-acétamido-3-chlorobenzoïque

Vue d'ensemble

Description

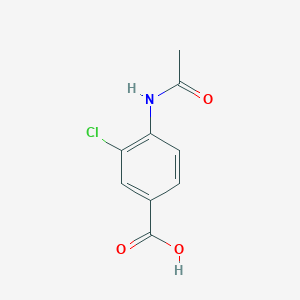

4-Acetamido-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its unique properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and materials science.

Applications De Recherche Scientifique

4-Acetamido-3-chlorobenzoic acid has a wide range of applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including dyes and polymers.

Materials Science: It is used in the development of advanced materials such as liquid crystals and conductive polymers.

Mécanisme D'action

Target of Action

It’s structurally similar compound, p-chlorobenzoic acid, has been found to interact with 4-chlorobenzoyl coa ligase .

Biochemical Pathways

A study on the biodegradation of 4-chlorobenzoic acid by a bacterium suggests that the compound is metabolized through an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .

Result of Action

It’s structurally similar compound, 4-acetamido-3-nitrobenzoic acid (anba), and its derivatives have been suggested as potential antiviral agents for the treatment of covid-19 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetamido-3-chlorobenzoic acid. For instance, a study on the biodegradation of 4-Chlorobenzoic acid found that factors such as pH, temperature, 4-CBA concentration, and inoculation percentage significantly affected the degradation percentage of 4-CBA .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound and its derivatives could have potential antiviral properties

Cellular Effects

Related compounds such as 3-chlorobenzoic acids have been shown to affect bacterial cytoplasmic membrane fluidity . It’s possible that 4-Acetamido-3-chlorobenzoic acid could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that the compound could be involved in free radical reactions, nucleophilic substitution, and oxidation

Metabolic Pathways

Related compounds such as 4-chlorobenzoic acid have been shown to be metabolized via the β-ketoadipate pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of 4-Acetamido-3-chlorobenzoic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in the industrial production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetamido-3-chlorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include nitrobenzoic acids or hydroxylated derivatives.

Reduction Reactions: Products include aminobenzoic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Acetamidobenzoic acid: Similar structure but lacks the chlorine atom.

3-Chlorobenzoic acid: Similar structure but lacks the acetamido group.

4-Chlorobenzoic acid: Similar structure but lacks the acetamido group.

Uniqueness

4-Acetamido-3-chlorobenzoic acid is unique due to the presence of both the acetamido and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-Acetamido-3-chlorobenzoic acid (CAS Number: 74114-62-8) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

4-Acetamido-3-chlorobenzoic acid has the molecular formula and a molecular weight of approximately 213.62 g/mol. Its structure features an acetamido group and a chlorine atom at the meta position relative to the carboxylic acid group on the benzene ring. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 213.618 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

Synthesis

The synthesis of 4-acetamido-3-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by acylation reactions. Various methodologies have been explored, including copper-catalyzed amination techniques that enhance yield and selectivity in producing substituted anthranilic acids, which are precursors to compounds like 4-acetamido-3-chlorobenzoic acid .

Antimicrobial Activity

Research has demonstrated that 4-acetamido-3-chlorobenzoic acid exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anticancer Activity

Emerging research indicates that 4-acetamido-3-chlorobenzoic acid may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression . Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.

Case Studies

- Antimicrobial Efficacy : In a comparative study, 4-acetamido-3-chlorobenzoic acid was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Anti-inflammatory Mechanism : A study investigating the anti-inflammatory effects of structurally related compounds found that they significantly reduced pro-inflammatory cytokines in vitro. Although direct studies on 4-acetamido-3-chlorobenzoic acid are scarce, its analogs have shown promise in modulating inflammatory pathways .

Propriétés

IUPAC Name |

4-acetamido-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350493 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74114-62-8 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.